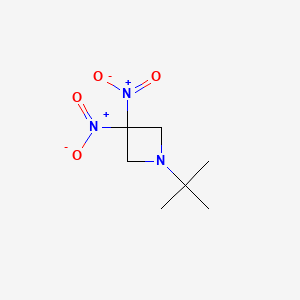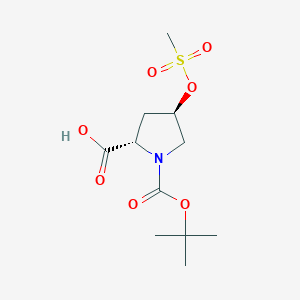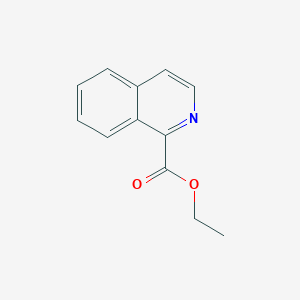
1-イソキノリンカルボン酸エチル
概要
説明
Ethyl Isoquinoline-1-carboxylate is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Ethyl Isoquinoline-1-carboxylate, in particular, is used as an intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
科学的研究の応用
Ethyl Isoquinoline-1-carboxylate has several scientific research applications, including:
作用機序
Target of Action
Ethyl Isoquinoline-1-carboxylate is a derivative of the quinoline family . Quinoline and its derivatives have been found to have a broad range of biological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a variety of therapeutic activities .
Biochemical Pathways
Quinoline derivatives have been found to affect a variety of biochemical pathways, leading to their broad range of biological activities .
Result of Action
Quinoline derivatives have been found to have a variety of therapeutic activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives has been found to be influenced by various reaction conditions .
生化学分析
Biochemical Properties
It is known that isoquinoline alkaloids, to which Ethyl Isoquinoline-1-carboxylate belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence a variety of biochemical reactions .
Cellular Effects
Isoquinoline alkaloids have been shown to have a broad range of biological activities, suggesting that Ethyl Isoquinoline-1-carboxylate may also influence cell function .
Molecular Mechanism
Isoquinoline alkaloids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isoquinoline alkaloids have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Several alkaloids, including those from the isoquinoline class, can cause different stimuli in the nervous system of an animal .
Metabolic Pathways
Isoquinoline alkaloids are known to interact with various enzymes or cofactors .
Transport and Distribution
Isoquinoline alkaloids are known to interact with various transporters or binding proteins .
Subcellular Localization
Isoquinoline alkaloids are known to be directed to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Isoquinoline-1-carboxylate typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst. One common method is the Friedlaender condensation, which can be carried out using various catalysts such as molecular iodine, nano zinc oxide, or ionic liquids under solvent-free conditions . The reaction is usually performed at room temperature or under mild heating conditions to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of Ethyl Isoquinoline-1-carboxylate may involve large-scale batch or continuous flow processes. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact. Microwave-assisted synthesis and ultrasound-promoted reactions are also employed to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
Ethyl Isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Isoquinoline-1-carboxylic acid.
Reduction: Isoquinoline-1-carbinol or isoquinoline-1-carbaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
類似化合物との比較
Ethyl Isoquinoline-1-carboxylate can be compared with other similar compounds, such as:
Isoquinoline-1-carboxylic acid: Similar structure but lacks the ethyl ester group.
Methyl Isoquinoline-1-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Isoquinoline-3-carboxylate: Different position of the carboxylate group on the isoquinoline ring.
The uniqueness of Ethyl Isoquinoline-1-carboxylate lies in its specific ester group, which can influence its reactivity and biological activity compared to other isoquinoline derivatives .
特性
IUPAC Name |
ethyl isoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSDJZSKWUHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446052 | |
| Record name | Ethyl Isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50458-78-1 | |
| Record name | Ethyl Isoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




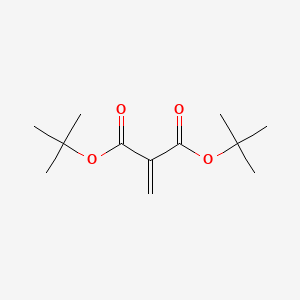


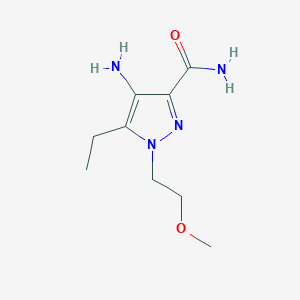
![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)

